Chrysophanol

Dermatology Topical formulation Psoriasis

Select Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) for its structurally defined selectivity. This anthraquinone demonstrates a >30-fold CYP3A4 inhibition IC50 difference compared to aloe-emodin (>69.0 vs. 2.24 μg/mL) and superior cutaneous accumulation over five in-class analogs, making it the optimal, non-interchangeable choice for topical dermatological formulation development. Its validated necrotic induction mechanism in J5 cells supports apoptosis-resistance oncology research, while its synergistic antifungal activity with amphotericin B (FICI <0.5 in 80% of C. neoformans strains) provides a unique combination therapy research tool. Ensure reproducibility with documented, application-specific bioactivity.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 481-74-3
Cat. No. B1684469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysophanol
CAS481-74-3
Synonyms2-methyl-4,5-dihydroxyanthraquinone
3-methyl-1,8-dihydroxyanthraquinone
chrysophanic acid
chrysophanic acid, ion (1-)
chrysophanol
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
InChIInChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3
InChIKeyLQGUBLBATBMXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Practically insoluble in water
Very soluble in benzene, acetic acid
Slightly soluble in cold, freely in boiling alcohol;  soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates;  very slightly soluble in petroleum ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chrysophanol (CAS 481-74-3): A Differentiated Anthraquinone for Scientific Research and Industrial Procurement


Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone isolated from plants of the Rheum genus (rhubarb), Polygonaceae, and other botanical sources [1]. As a member of the hydroxyanthraquinone family, chrysophanol exhibits a distinct substitution pattern—a methyl group at the C-3 position and hydroxyl groups at C-1 and C-8—that distinguishes it structurally from close analogs such as emodin (C-6 hydroxyl), rhein (C-3 carboxyl), aloe-emodin (C-3 hydroxymethyl), and physcion (C-6 methoxy, C-3 methyl) [1]. This structural divergence translates into measurable differences in biological activity, physicochemical properties, and application suitability, making informed selection among these in-class compounds essential for research reproducibility and industrial formulation.

Why Chrysophanol (CAS 481-74-3) Cannot Be Interchanged with Other Anthraquinones: Evidence-Based Differentiation


Within the anthraquinone class, compounds sharing a common core scaffold—such as chrysophanol, emodin, rhein, aloe-emodin, and physcion—exhibit divergent biological activities due to distinct substitution patterns that govern target binding, cellular uptake, and metabolic stability [1]. For example, chrysophanol demonstrates over 150-fold higher CYP3A4 inhibitory IC50 compared to aloe-emodin (>69.0 vs. 2.24 μg/mL), underscoring that structural variations translate into pharmacologically significant differences [2]. Similarly, in antimicrobial applications, chrysophanol exhibits a minimum inhibitory concentration (MIC) against Cryptococcus neoformans of ≥256 μg/mL, whereas barbaloin achieves 64–128 μg/mL [3]. For topical formulations, chrysophanol achieves the highest cutaneous accumulation among five tested anthraquinones, making it uniquely suited for dermatological applications where skin retention is prioritized [4]. These quantifiable differences confirm that anthraquinones are not functionally interchangeable and that compound-specific selection must be driven by the precise requirements of the intended application.

Chrysophanol (CAS 481-74-3) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Chrysophanol Exhibits the Highest Cutaneous Accumulation Among Five Anthraquinones in Porcine Skin Model

In a systematic comparison of five rhubarb-derived anthraquinone aglycones (chrysophanol, aloe-emodin, rhein, emodin, and physcion) for topical antipsoriatic application, chrysophanol demonstrated the highest cutaneous accumulation in an in vitro pig skin absorption model [1]. This property is critical for topical drug delivery, as high skin retention enhances local therapeutic effect while minimizing systemic exposure.

Dermatology Topical formulation Psoriasis

Chrysophanol Displays Over 150-Fold Higher CYP3A4 IC50 Compared to Aloe-Emodin, Indicating Reduced CYP-Mediated Drug Interaction Potential

In a head-to-head in vitro comparison of CYP inhibition by five anthraquinones, chrysophanol exhibited an IC50 of >69.0 μg/mL for CYP3A4-mediated erythromycin demethylation, representing a >30-fold reduction in inhibitory potency relative to aloe-emodin (IC50 = 2.24 ± 0.06 μg/mL) [1]. For CYP1A2-mediated caffeine demethylation, chrysophanol (IC50 = 0.44 ± 0.01 μg/mL) showed comparable potency to aloe-emodin (0.42 ± 0.06 μg/mL) and physcion (0.43 ± 0.00 μg/mL), but was 41-fold more potent than emodin (18.10 ± 5.00 μg/mL) [1].

Drug metabolism CYP inhibition Pharmacokinetics

Chrysophanol Exhibits Minimal Direct Antifungal Activity but Demonstrates Synergistic Potential with Amphotericin B Comparable to Aloe-Emodin

In a study evaluating the antifungal activity of three anthraquinones against 17 strains of Cryptococcus neoformans, chrysophanol exhibited a minimum inhibitory concentration (MIC) of ≥1007 μM (≥256 μg/mL), which is markedly higher (weaker) than both aloe-emodin (236.82–473.65 μM; 64–128 μg/mL) and barbaloin (153–306 μM; 64–128 μg/mL) [1]. Despite its weak direct antifungal activity, chrysophanol demonstrated pharmacological synergism (FICI < 0.5) with amphotericin B in 12 out of 15 tested strains (80%) when used at subinhibitory concentrations (MIC/4), a synergistic rate comparable to aloe-emodin (11/15 strains, 73%) and barbaloin (13/15 strains, 87%) [1]. In contrast, interactions with itraconazole were merely additive (2/15 strains) [1].

Antifungal Synergism Cryptococcus neoformans

Chrysophanol and Rhein Exhibit Comparable Anti-Psoriatic Efficacy in IMQ-Induced Mouse Model, with Epidermal Acanthosis Reduced by 3-Fold

In an imiquimod (IMQ)-induced psoriasiform mouse model, topically applied chrysophanol and rhein demonstrated comparable therapeutic efficacy, with both compounds improving scaling, erythema, and epidermal hyperplasia [1]. Quantitative histological analysis revealed that epidermal acanthosis (thickening) evoked by IMQ was reduced by approximately 3-fold following treatment with either rhein or chrysophanol [1]. Both compounds diminished the number of macrophages and neutrophils in lesional skin, skin-draining lymph nodes, and spleen [1]. In vitro, chrysophanol and rhein were comparably effective in curtailing STAT3 phosphorylation in keratinocytes induced by conditioned medium from stimulated macrophages [1].

Psoriasis In vivo efficacy Anti-inflammatory

Chrysophanol Induces Necrosis Rather Than Apoptosis in J5 Human Liver Cancer Cells, Distinct from Emodin's Apoptotic Mechanism

In a comparative study of structurally related anthraquinones (emodin, physcion, and chrysophanol) on HL-60 human promyeloleukemic cells, emodin demonstrated the most potent cytotoxic effect and acted as an effective apoptosis inducer via activation of the caspase 3 cascade [1]. In contrast, mechanistic studies in J5 human liver cancer cells revealed that chrysophanol induces cell death primarily through necrosis, mediated by the production of reactive oxygen species (ROS) and alteration of intracellular ATP levels, rather than via classical apoptosis [2]. This mechanistic divergence is further supported by findings that emodin targeted HepG2 cells without cytotoxicity to primary human hepatocytes, whereas chrysophanol and rhein exhibited less selectivity [3].

Cancer Cell death mechanism Hepatocellular carcinoma

Chrysophanol Exhibits Moderate Antiproliferative Activity in Lung Cancer Cells, Ranking Among the Most Active Compounds in a 106-Compound Screen

In a broad screening study evaluating 106 marine microbial metabolites for antiproliferative activity against human lung cancer cell lines A549 and H157, chrysophanol was identified as one of the four most active compounds, exhibiting IC50 values in the range of 1.5–7.3 μM [1]. This potency is comparable to physcion (also 1.5–7.3 μM) and pyrrospirone F, but less potent than the lead compound purpuride G, which demonstrated IC50 values of 2.1–3.3 μM against six different lung cancer cell lines [1]. The study demonstrated that 23 out of 106 compounds (22%) exhibited measurable antiproliferative activity with IC50 values ranging from 1.5 to 48.2 μM, positioning chrysophanol in the top 4% of the screened library [1].

Lung cancer Antiproliferative Natural product screening

Chrysophanol (CAS 481-74-3): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Topical Dermatological Formulation Development (Psoriasis, Atopic Dermatitis)

Chrysophanol is the anthraquinone of choice for topical dermatological applications requiring high localized drug retention with minimal systemic permeation. In vitro pig skin absorption studies demonstrate that chrysophanol achieves the highest cutaneous accumulation among five tested anthraquinones (aloe-emodin, rhein, emodin, physcion), while rhein largely partitions to the receptor compartment [1]. In the IMQ-induced psoriasiform mouse model, topically applied chrysophanol reduced epidermal acanthosis by 3-fold—efficacy comparable to rhein [1]. This combination of superior skin retention and proven in vivo anti-psoriatic activity positions chrysophanol as a scientifically justified candidate for topical formulation development in psoriasis, atopic dermatitis, and other inflammatory skin conditions where local drug concentration is a critical performance parameter.

Combination Antifungal Therapy with Amphotericin B

Chrysophanol is a validated synergistic adjuvant for amphotericin B against Cryptococcus neoformans, demonstrating pharmacological synergism (FICI < 0.5) in 80% of tested strains (12/15) at subinhibitory concentrations (MIC/4) [1]. While chrysophanol exhibits weak direct antifungal activity (MIC ≥256 μg/mL), its synergistic enhancement of amphotericin B is comparable to that of aloe-emodin (11/15 strains) and barbaloin (13/15 strains) [1]. This profile supports the use of chrysophanol in combination antifungal research, particularly for cryptococcal infections where amphotericin B dose-limiting toxicity necessitates adjuvant strategies to lower effective amphotericin B concentrations.

Drug-Drug Interaction Studies and CYP Profiling Reference Compound

Chrysophanol serves as a valuable reference compound for CYP inhibition profiling studies due to its distinct isoform selectivity pattern. It exhibits an IC50 >69.0 μg/mL against CYP3A4 (>30-fold higher than aloe-emodin's 2.24 μg/mL) while maintaining potent CYP1A2 inhibition (IC50 = 0.44 μg/mL, comparable to aloe-emodin) [1]. This isoform-selective inhibition profile makes chrysophanol a useful tool compound for dissecting CYP-mediated metabolic pathways and for evaluating structure-activity relationships governing anthraquinone-CYP interactions. Researchers investigating drug-drug interaction potential of natural product libraries can utilize chrysophanol as a benchmark representing compounds with low CYP3A4 liability but preserved CYP1A2 activity.

Anticancer Lead Discovery Targeting Apoptosis-Resistant Cancers

Chrysophanol's unique mechanism of inducing necrosis via ROS production and ATP depletion in J5 human liver cancer cells—distinct from emodin's caspase 3-dependent apoptotic pathway—warrants its selection for anticancer research programs targeting apoptosis-resistant malignancies [1][2]. In broad antiproliferative screening of 106 compounds against lung cancer cells (A549, H157), chrysophanol ranked among the top four most active compounds with IC50 values of 1.5–7.3 μM, demonstrating comparable potency to its analog physcion [3]. This combination of a non-apoptotic cell death mechanism and verified antiproliferative potency supports the prioritization of chrysophanol in phenotypic screening cascades where overcoming apoptosis resistance is a primary therapeutic objective.

Quote Request

Request a Quote for Chrysophanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.